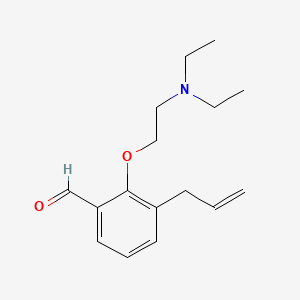

2-(2-diethylaminoethyloxy)-3-prop-2-enylbenzaldehyde

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N,N-二乙基氨基苯甲醛是一种化学化合物,通常用作癌症干细胞生物学中醛脱氢酶同工酶的选择性抑制剂。 它通常作为负对照化合物包含在广泛使用的Aldefluor分析中 .

准备方法

N,N-二乙基氨基苯甲醛可以通过二乙胺与苯甲醛反应合成。 反应通常涉及使用酸催化剂,并在受控温度条件下进行,以确保形成所需的产物 . 工业生产方法可能涉及类似的合成路线,但规模更大,反应条件得到优化以最大程度地提高产量和纯度。

化学反应分析

N,N-二乙基氨基苯甲醛会发生各种化学反应,包括氧化、还原和取代反应。这些反应中常用的试剂包括氧化剂,如高锰酸钾,和还原剂,如硼氢化钠。 这些反应形成的主要产物取决于所用条件和试剂 .

科学研究应用

N,N-二乙基氨基苯甲醛广泛应用于科学研究,特别是在化学、生物学、医学和工业领域。 在癌症干细胞生物学中,它用作醛脱氢酶同工酶的选择性抑制剂,使其成为研究这些酶在癌症进展和治疗中的作用的宝贵工具 . 此外,它还用于各种生化分析以及作为有机合成的试剂。

作用机制

N,N-二乙基氨基苯甲醛的作用机制涉及它与醛脱氢酶同工酶的相互作用。它充当底物和机制依赖性抑制剂,在氢负离子转移后形成类醌型共振态。 这种状态在几种醛脱氢酶同工酶中通过局部结构特征稳定,导致不可逆抑制 .

相似化合物的比较

N,N-二乙基氨基苯甲醛通常与其他醛脱氢酶抑制剂(如双硫仑和氰胺)进行比较。虽然这些化合物也抑制醛脱氢酶,但N,N-二乙基氨基苯甲醛在其选择性和作用机制方面是独一无二的。 它对某些同工酶表现出更高的亲和力,并形成稳定的类醌型共振态,这在其他抑制剂中没有观察到 .

类似化合物包括:

- 双硫仑

- 氰胺

- 二甲基氨基苯甲醛

生物活性

2-(2-Diethylaminoethyloxy)-3-prop-2-enylbenzaldehyde is a chemical compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biochemical properties, and relevant research findings to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a benzaldehyde moiety with an attached diethylaminoethoxy group and an allyl substituent. This unique structure is believed to contribute to its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.

- Cell Signaling Modulation : It appears to influence signaling pathways, potentially leading to altered gene expression and cellular responses.

Biochemical Pathways

Research indicates that the compound affects several key biochemical pathways:

- Apoptosis Induction : Studies have shown that this compound can induce apoptosis in cancer cells, making it a candidate for cancer therapy.

- Viral Replication Inhibition : There is evidence suggesting that the compound may inhibit the replication of certain viruses, although specific viral targets remain to be fully elucidated.

In Vitro Studies

In vitro studies have demonstrated the following effects:

- Cytotoxicity : The compound exhibits cytotoxic effects on various cancer cell lines, with IC50 values indicating significant potency.

- Mechanistic Insights : Further investigations revealed that the compound can disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) and subsequent cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 20 | ROS generation |

| A549 | 18 | Mitochondrial disruption |

In Vivo Studies

Animal model studies have provided insights into the pharmacokinetics and therapeutic potential:

- Dosage Effects : Varying dosages have shown that lower doses effectively inhibit tumor growth without significant toxicity, while higher doses may lead to adverse effects.

- Bioavailability : The compound's bioavailability is influenced by its chemical structure, which affects absorption and distribution in tissues.

Case Studies

-

Case Study on Cancer Treatment :

- A study involving mice with induced tumors demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups.

- Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.

-

Viral Inhibition Study :

- In vitro assays indicated that the compound could inhibit the replication of specific viruses, suggesting potential applications in antiviral therapies.

属性

CAS 编号 |

93148-15-3 |

|---|---|

分子式 |

C16H23NO2 |

分子量 |

261.36 g/mol |

IUPAC 名称 |

2-[2-(diethylamino)ethoxy]-3-prop-2-enylbenzaldehyde |

InChI |

InChI=1S/C16H23NO2/c1-4-8-14-9-7-10-15(13-18)16(14)19-12-11-17(5-2)6-3/h4,7,9-10,13H,1,5-6,8,11-12H2,2-3H3 |

InChI 键 |

VZEZONWRBFJJMZ-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCOC1=C(C=CC=C1C=O)CC=C |

规范 SMILES |

CCN(CC)CCOC1=C(C=CC=C1C=O)CC=C |

Key on ui other cas no. |

93148-15-3 |

同义词 |

4-diethylaminoazobenzene C.I. Solvent Yellow 56 DEAB N,N-diethyl-4-aminoazobenzene |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。